molecular formula C14H19NSi B11875104 (1E)-N-(2,6-Dimethylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine CAS No. 90261-24-8

(1E)-N-(2,6-Dimethylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine

Cat. No.: B11875104
CAS No.: 90261-24-8
M. Wt: 229.39 g/mol
InChI Key: QGLFHTZNDZERGT-UHFFFAOYSA-N
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Description

(1E)-N-(2,6-Dimethylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine: is an organic compound that features a unique combination of a dimethylphenyl group, a trimethylsilyl group, and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(2,6-Dimethylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine typically involves the following steps:

    Formation of the Alkyne: The starting material, 2,6-dimethylphenylacetylene, is prepared through a Sonogashira coupling reaction.

    Addition of the Trimethylsilyl Group: The alkyne is then treated with trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilyl group.

    Formation of the Imine: The final step involves the reaction of the silylated alkyne with an appropriate amine under dehydrating conditions to form the imine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(2,6-Dimethylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine: can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted alkynes.

Scientific Research Applications

(1E)-N-(2,6-Dimethylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1E)-N-(2,6-Dimethylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-(2,6-Dimethylphenyl)prop-2-yn-1-imine: Lacks the trimethylsilyl group, which may affect its reactivity and stability.

    (1E)-N-(2,6-Dimethylphenyl)-3-(trimethylsilyl)prop-2-yn-1-amine: Contains an amine group instead of an imine, leading to different chemical properties.

Uniqueness: : (1E)-N-(2,6-Dimethylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine

Properties

CAS No.

90261-24-8

Molecular Formula

C14H19NSi

Molecular Weight

229.39 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-trimethylsilylprop-2-yn-1-imine

InChI

InChI=1S/C14H19NSi/c1-12-8-6-9-13(2)14(12)15-10-7-11-16(3,4)5/h6,8-10H,1-5H3

InChI Key

QGLFHTZNDZERGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC#C[Si](C)(C)C

Origin of Product

United States

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